2,3-Dihydrothieno[2,3-b]pyridine
CAS No.: 103020-20-8
Cat. No.: VC20745758
Molecular Formula: C7H7NS
Molecular Weight: 137.2 g/mol
* For research use only. Not for human or veterinary use.
![2,3-Dihydrothieno[2,3-b]pyridine - 103020-20-8](/images/no_structure.jpg)
CAS No. | 103020-20-8 |
---|---|
Molecular Formula | C7H7NS |
Molecular Weight | 137.2 g/mol |
IUPAC Name | 2,3-dihydrothieno[2,3-b]pyridine |
Standard InChI | InChI=1S/C7H7NS/c1-2-6-3-5-9-7(6)8-4-1/h1-2,4H,3,5H2 |
Standard InChI Key | SXHIAOQRZREZPE-UHFFFAOYSA-N |
SMILES | C1CSC2=C1C=CC=N2 |
Canonical SMILES | C1CSC2=C1C=CC=N2 |
Chemical Properties and Structure
Basic Chemical Data
2,3-Dihydrothieno[2,3-b]pyridine possesses distinct chemical properties that contribute to its pharmaceutical utility. The compound has the molecular formula C₇H₇NS with a molecular weight of 137.2 g/mol. Its structure consists of a partially saturated thiophene ring fused with a pyridine ring, creating a unique bicyclic heterocyclic system.
The compound's heterocyclic nature, with both nitrogen and sulfur atoms, contributes to its ability to form hydrogen bonds and engage in various molecular interactions. These characteristics make it valuable as a scaffold for designing biologically active compounds.
Structural Features
The structural features of 2,3-Dihydrothieno[2,3-b]pyridine can be better understood through its chemical identifiers:
Property | Value |
---|---|
Molecular Formula | C₇H₇NS |
Molecular Weight | 137.2 g/mol |
CAS Number | 103020-20-8 |
SMILES Notation | C1CSC2=C1C=CC=N2 |
Structure Type | Bicyclic heterocycle |
Heteroatoms | Nitrogen, Sulfur |
The presence of a nitrogen atom in the pyridine ring provides basic properties and hydrogen bond accepting capabilities, while the sulfur atom in the thiophene portion offers opportunities for metabolic transformations and binding interactions. The partially reduced thiophene ring (2,3-dihydro) introduces conformational flexibility that can impact receptor binding profiles.
Synthesis Methods
Related Synthetic Strategies
Research on related thieno[2,3-b]pyridine derivatives provides insight into potential synthetic routes. The preparation of substituted thieno[2,3-b]pyridines has been described in the literature, with various approaches depending on the desired substitution pattern . These methods could potentially be adapted for the synthesis of 2,3-Dihydrothieno[2,3-b]pyridine through additional reduction steps.
A common strategy involves the synthesis of the fully aromatic thieno[2,3-b]pyridine followed by selective reduction of the thiophene ring. Selective catalytic hydrogenation using appropriate catalysts and conditions can afford the desired 2,3-dihydro derivative with good regioselectivity.
Biological Activities
Pharmacological Applications
Compounds based on the thieno[2,3-b]pyridine scaffold, including 2,3-Dihydrothieno[2,3-b]pyridine derivatives, have been explored for various pharmacological applications. They have been studied for use as calcium antagonists, which suggests potential applications in cardiovascular disorders.
The structural class has also shown promise in the treatment of neurological conditions. Research indicates potential applications in the management of epilepsy, Alzheimer's disease, and Huntington's chorea. These neurological applications highlight the ability of this scaffold to interact with relevant targets in the central nervous system.
Structure-Activity Relationships
Influence of Structural Modifications
The biological activities of thieno[2,3-b]pyridine derivatives are significantly influenced by the nature and position of substituents on the bicyclic core. Research on related compounds in this class provides insight into potential structure-activity relationships for 2,3-Dihydrothieno[2,3-b]pyridine derivatives.
For instance, 3,6-diaminothieno[2,3-b]pyridines have been identified as selective inhibitors of several enzymes and proteins, including plasmodial glycogen synthase kinase-3, bacterial histidine kinase, heat shock protein Hsp90, and serine/threonine kinase B-Raf . These findings suggest that appropriate functionalization of the 2,3-Dihydrothieno[2,3-b]pyridine scaffold could lead to compounds with similar enzyme inhibitory properties.
Impact of 2,3-Dihydro Pattern
The partial saturation at the 2,3-position of the thiophene ring in 2,3-Dihydrothieno[2,3-b]pyridine introduces conformational flexibility that can impact binding interactions with biological targets. This structural feature differentiates it from the fully aromatic thieno[2,3-b]pyridine and may result in altered biological activities.
The reduced thiophene ring also changes the electronic properties of the bicyclic system, potentially affecting reactivity, metabolic stability, and receptor interactions. These differences can be exploited in drug design to optimize pharmacokinetic properties and target selectivity.
Research Applications and Current Studies
Medicinal Chemistry Applications
The 2,3-Dihydrothieno[2,3-b]pyridine scaffold serves as a versatile building block in medicinal chemistry for the development of new therapeutic agents. The bicyclic heterocyclic structure provides a rigid framework that can be further functionalized to target specific biological receptors or enzymes.
Current research applications include the development of compounds targeting various diseases, as evidenced by the broad spectrum of biological activities reported for thieno[2,3-b]pyridine derivatives. The addition of appropriate functional groups to the 2,3-Dihydrothieno[2,3-b]pyridine core can produce compounds with tailored pharmacological profiles.
Comparison to Related Heterocycles
Table 2: Comparison of 2,3-Dihydrothieno[2,3-b]pyridine with Related Heterocycles
Heterocycle | Main Structural Features | Notable Biological Activities | Research Focus Areas |
---|---|---|---|
2,3-Dihydrothieno[2,3-b]pyridine | Partially reduced thiophene fused with pyridine | Calcium antagonism, Neurological applications | Medicinal chemistry building block |
Thieno[2,3-b]pyridine | Fully aromatic bicyclic system | Enzyme inhibition, Antiproliferative activity | Anticancer, Neurological disorders |
Thieno[2,3-c]pyridine | Isomeric bicyclic system | Anticancer properties | Oncology applications |
2,3-Dihydro-1,4-dioxino[2,3-b]pyridine | Oxygen-containing heterocycle | Serotonin receptor ligands, Calcium antagonists | CNS disorders |
This comparison highlights the structural diversity within related heterocyclic systems and demonstrates how slight structural modifications can lead to compounds with distinct biological properties and applications in pharmaceutical research.
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